N-((1-cyclopentylpiperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
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Overview
Description
The compound appears to contain a piperidine ring, which is a common structure in many pharmaceuticals and other bioactive compounds . It also contains a phenyl group and a tetrahydro-2H-pyran ring, which are common in many organic compounds .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings. Piperidine is a six-membered ring with one nitrogen atom, while tetrahydro-2H-pyran is a six-membered ring with one oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the piperidine nitrogen could potentially be protonated or alkylated .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing a piperidine ring often have basic properties due to the presence of the nitrogen atom .Scientific Research Applications
Potential Applications in Drug Discovery and Biological Research
Analogues as Potential PET Agents : Compounds structurally related to N-((1-cyclopentylpiperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, such as N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, have been synthesized for potential use as PET (Positron Emission Tomography) agents. These agents aim at imaging specific enzymes or biological markers in neuroinflammation, showcasing the role of structurally complex molecules in diagnostic imaging (Xiaohong Wang et al., 2018).
Cannabinoid Receptor Antagonists : Pyrazole derivatives, including N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), have been studied for their potential as cannabinoid receptor antagonists. Such compounds can help understand cannabinoid receptor binding sites and develop pharmacological probes or therapeutic agents that antagonize the effects of cannabinoids (R. Lan et al., 1999).
Synthesis and Characterization for Research Chemicals : The synthesis and characterization of research chemicals, such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, are crucial for the accurate identification and differentiation of compounds. These studies serve as a reminder of the potential for mislabeling and the importance of rigorous analytical techniques in the development and study of new chemical entities (Gavin McLaughlin et al., 2016).
Antifungal and Cytotoxic Activities : Derivatives of pyrazole and pyrazolopyrimidine have shown significant antifungal and cytotoxic activities. These activities highlight the potential therapeutic applications of compounds in treating fungal infections and cancer, respectively. The study of such compounds can lead to the discovery of new drugs with improved efficacy and safety profiles (Ashraf S. Hassan et al., 2014; Zhibing Wu et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O2/c26-22(23(12-16-27-17-13-23)20-6-2-1-3-7-20)24-18-19-10-14-25(15-11-19)21-8-4-5-9-21/h1-3,6-7,19,21H,4-5,8-18H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJALXVNUOYZRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(CC2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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